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Beefy meaty peptide - 73984-05-1

Beefy meaty peptide

Catalog Number: EVT-261232
CAS Number: 73984-05-1
Molecular Formula: C34H57N9O16
Molecular Weight: 847.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Beefy Meaty Peptide (BMP), scientifically known as Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala, is an octapeptide originally isolated from beef extract. [] It belongs to the class of bioactive peptides, specifically flavor peptides, known for their taste-enhancing properties. [, ] BMP is of particular interest in food science and biotechnology due to its potential application as a flavor enhancer, particularly in meat-based products. [, , ]

Lys-Gly

  • Compound Description: Lys-Gly is a dipeptide composed of the amino acids Lysine (Lys) and Glycine (Gly). It represents the basic fragment within the Beefy Meaty Peptide sequence. Research suggests that this fragment, along with the acidic fragment, plays a crucial role in the taste production and intensity of BMP [, ].
  • Relevance: This dipeptide is a key structural component of Beefy Meaty Peptide. The interaction between Lys-Gly and the acidic fragment (Asp-Glu-Glu) is thought to be essential for the umami or salty taste of BMP [].
  • Compound Description: Asp-Glu-Glu is a tripeptide consisting of Aspartic Acid (Asp) followed by two Glutamic Acid (Glu) residues. This tripeptide constitutes the acidic fragment within the Beefy Meaty Peptide sequence [].
  • Relevance: Similar to the Lys-Gly fragment, this acidic tripeptide is crucial to the taste profile of Beefy Meaty Peptide. The interaction between this negatively charged region and the positively charged basic region (Lys-Gly) is thought to be responsible for the umami or salty taste perception of BMP [].

Ser-Leu-Ala

  • Compound Description: Ser-Leu-Ala is a tripeptide comprised of the amino acids Serine (Ser), Leucine (Leu), and Alanine (Ala). This sequence makes up the C-terminal portion of Beefy Meaty Peptide [].
  • Relevance: While not directly implicated in taste production, this tripeptide constitutes a significant portion of the Beefy Meaty Peptide structure. Studies analyzing analogs with varying positions of this tripeptide, along with the acidic and basic fragments, suggest its presence influences the overall taste intensity and profile of BMP [].

Monosodium Glutamate (MSG)

  • Compound Description: Monosodium Glutamate (MSG) is the sodium salt of glutamic acid, a naturally occurring amino acid. It's commonly used as a flavor enhancer, particularly in Asian cuisine, and is known for imparting an umami taste [, , , , , ].
  • Relevance: Monosodium Glutamate serves as a reference point for umami taste in many studies investigating Beefy Meaty Peptide. While BMP itself might not possess the distinct umami taste initially attributed to it [], its taste profile is often compared to MSG in sensory evaluations [, ]. Research also points to synergistic effects between MSG and BMP, meaning their combined taste impact is greater than the sum of their individual contributions [].

MLSEDEGK

  • Compound Description: MLSEDEGK is an octapeptide designed through homology modeling and molecular docking studies aiming to modify Beefy Meaty Peptide for enhanced production and potential industrial applications []. This modified peptide contains engineered trypsin hydrolysis sites.
  • Relevance: This peptide represents a structurally modified version of Beefy Meaty Peptide with a focus on improving its production efficiency without significantly compromising its taste characteristics. Sensory evaluations and electronic tongue analysis suggest MLSEDEGK exhibits an umami taste profile comparable to both BMP and MSG [].
Overview

The "Delicious peptide" refers to a specific peptide that has been studied for its taste properties, particularly its similarity to the flavor profile of beef soup. This peptide and its fragments have been synthesized to understand their taste-active sites, which are essential for flavor development in food science. The research surrounding this peptide has implications not only in culinary applications but also in the fields of nutrition and biochemistry.

Source

The Delicious peptide has been identified in various studies, particularly those focusing on the relationship between peptide structure and taste. Notably, research published in journals such as Food Science and Journal of Agricultural and Food Chemistry has explored its synthesis and sensory properties . The peptide's synthesis often involves enzymatic methods or solid-phase peptide synthesis techniques, which are widely used in modern peptide chemistry .

Classification

Delicious peptides belong to a broader class of bioactive peptides, which are short chains of amino acids that can exert various physiological effects. They are classified based on their source (e.g., animal proteins, plant proteins) and their biological activity, particularly their influence on taste perception. The Delicious peptide is specifically noted for its umami flavor profile, making it a subject of interest in both food technology and gastronomy.

Synthesis Analysis

Methods

The synthesis of the Delicious peptide typically involves two main approaches:

  1. Solid-Phase Peptide Synthesis (SPPS): This method allows for the stepwise assembly of peptides on a solid support, facilitating easier purification and characterization. The process involves attaching the first amino acid to a resin, followed by sequential additions of protected amino acids .
  2. Enzymatic Synthesis: This method employs enzymes to catalyze the formation of peptide bonds between amino acids. It is advantageous for producing peptides with specific modifications or sequences that may be challenging to achieve through chemical synthesis alone .

Technical Details

In SPPS, protecting groups are used to prevent unwanted reactions during the synthesis process. For example, the N-alpha-butyloxycarbonyl (Boc) group is commonly employed for N-terminal protection, while trifluoroacetic acid is used for deprotection at specific stages . The final product is cleaved from the resin using strong acids or other reagents.

Molecular Structure Analysis

Structure

The molecular structure of the Delicious peptide consists of a sequence of amino acids that contribute to its flavor characteristics. While specific structural data may vary based on the exact sequence used in studies, it typically includes hydrophobic and polar residues that enhance its solubility and interaction with taste receptors.

Data

While detailed structural data such as molecular weight or specific atomic arrangements are not universally defined due to variations in synthesis, studies have shown that the Delicious peptide exhibits a molecular weight typically within the range suitable for sensory perception (e.g., less than 2000 Da) and contains key amino acids associated with umami taste .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing the Delicious peptide primarily include:

  • Peptide Bond Formation: This reaction occurs between carboxyl and amino groups of adjacent amino acids, facilitated by coupling reagents during SPPS.
  • Deprotection Reactions: Following each coupling step, protecting groups must be removed to allow further elongation of the peptide chain.

Technical Details

For example, during Boc-based SPPS, trifluoroacetic acid is used to remove the Boc group under controlled conditions without affecting other functional groups present on the resin-bound peptide . This careful management of chemical reactions is crucial for achieving high purity and yield.

Mechanism of Action

Process

The mechanism by which the Delicious peptide exerts its taste effects involves interaction with specific receptors on taste buds. The umami flavor is primarily mediated by receptors sensitive to glutamate and other amino acids present in the peptide.

Data

Research indicates that peptides like Delicious can activate these receptors more effectively when they possess certain structural features, such as free amino groups or specific spatial arrangements that facilitate receptor binding .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: The Delicious peptide is generally soluble in water due to its polar amino acid residues.
  • Stability: It exhibits stability under various pH conditions typical in food matrices but may degrade under extreme heat or prolonged storage.

Chemical Properties

  • Molecular Weight: Typically less than 2000 Da.
  • Taste Profile: Characterized by a strong umami flavor reminiscent of beef broth.

Relevant analyses often involve chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity and confirm structure .

Applications

Scientific Uses

The Delicious peptide has several applications:

  • Food Industry: Used as a flavor enhancer in various culinary products.
  • Nutritional Science: Investigated for potential health benefits related to appetite regulation and satiety.
  • Biotechnology: Explored for use in developing new food products that mimic traditional flavors without using animal products.
Historical Context and Discovery of Umami Peptides

Early Identification in Beef Broth: Yamasaki and Maekawa’s Pioneering Work

The foundational discovery of umami peptides traces back to 1978, when Japanese scientists Yamasaki and Maekawa isolated an octapeptide (Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala) from papain-hydrolyzed beef broth. This peptide, termed the "beef meaty peptide," exhibited a distinct broth-like flavor profile distinguishable from sweet, salty, sour, or bitter tastes [1] [3]. Its identification marked the first empirical evidence that peptides—not just free amino acids—could elicit umami sensations. Structural analysis revealed that the presence of acidic residues (Asp and Glu) was critical for its taste profile, a characteristic now recognized as a hallmark of many umami peptides [1] [6]. This work established a methodological template for peptide extraction via enzymatic proteolysis, paving the way for subsequent discoveries in diverse protein sources [10].

Table 1: Key Early Discoveries in Umami Peptide Research

YearDiscoverySourceSignificance
1908Glutamate as umami compoundKombu seaweedIdentification of monosodium glutamate (MSG) by Ikeda
19135'-Inosinate (IMP) as umami enhancerDried bonito flakesDiscovery of nucleotide-umami synergy by Kodama
1978Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala (beef peptide)Beef hydrolysateFirst isolated umami peptide
19575'-Guanylate (GMP) as umami compoundShiitake mushroomsExpanded umami nucleotide sources

Evolution of Umami Peptide Research: From Flavor Chemistry to Molecular Gastronomy

The 1985 Umami International Symposium in Hawaii catalyzed the scientific recognition of umami as the fifth basic taste, shifting research toward systematic peptide characterization [1]. Early studies relied on labor-intensive chromatographic separation and sensory panels, limiting throughput. For example, umami peptides from fermented sea bass required multi-step purification (ultrafiltration, gel chromatography, RP-HPLC) followed by sensory validation [1]. The advent of peptidomics (a specialized branch of proteomics) revolutionized the field by enabling high-sensitivity peptide profiling via nano-LC-MS/MS. This technique identified 16 novel umami peptides in fermented sea bass, including sequences like Glu-Glu-Val and Asp-Asp-Leu-Thr-Val-Thr, with thresholds ranging from 0.15–1.22 mM [1].

Machine learning further accelerated discovery. Tools like Umami-MRNN (Machine Recurrent Neural Network) and UMPred-FRL screened >400 peptides from porcine bone extracts, predicting 163 potential umami candidates with 89% accuracy [1] [10]. Computational proteolysis models now guide enzymatic hydrolysis conditions (e.g., proteinase K + papain for pork bone collagen), optimizing umami peptide yield [10]. These advances transformed umami peptide research from artisanal flavor chemistry to a predictive molecular gastronomy paradigm.

Table 2: Structural Characteristics of Representative Umami Peptides

Peptide SequenceMolecular Weight (Da)Umami Threshold (mM)Primary SourceKey Structural Features
Lys-Gly-Asp-Glu-Glu...~9000.53BeefHigh Glu/Asp content; 8 residues
Glu-Glu-Val349.30.43Fermented sea bassDipeptide with terminal Glu
Asp-Asp-Leu-Thr-Val-Thr618.70.76Fermented sea bassHydrophobic + acidic residues
Ala-Glu-Glu349.30.137–2.237Synthetic tripeptidesTripeptide with Glu-Glu motif
Glu-Ala-Ser307.30.005Soy sauceLow MW; acidic-basic balance

Role in Shifting Paradigms in Taste Receptor Biology

Umami peptides were instrumental in validating the heterodimeric T1R1/T1R3 receptor as the primary umami taste receptor. Before their discovery, umami was attributed solely to glutamate and nucleotides. Research demonstrated that peptides like Glu-Glu-Val and Ala-Glu-Glu bind T1R1/T1R3’s Venus flytrap domain (VFT), inducing conformational changes that activate downstream signaling [8] [9]. Crucially, molecular docking revealed that:

  • Hydrogen bonds with residues (e.g., Thr149, Arg151, Asp108 in T1R1; Ser104/146 in T1R3) stabilize peptide-receptor complexes [9] [10].
  • Electrostatic/salt bridge interactions with acidic residues (Glu/Asp) enhance binding affinity [8].
  • Hydrophobic pockets accommodate non-polar peptide segments (e.g., Leu, Val) [8].

Synergistic effects between peptides and nucleotides further reshaped receptor biology. While glutamate alone weakly activates T1R1/T1R3, peptides like Glu-Ser-Glu enhance receptor sensitivity to 5'-ribonucleotides (IMP/GMP) by enlarging the binding cavity [4] [7]. This explained why foods like kombu (glutamate-rich) + bonito (IMP-rich) exhibit amplified umami. Pigeon meat studies confirmed that umami peptides (e.g., Gly-Val-Asn-Ala-Met-Leu-Arg-Lys) bind Glu128—a conserved T1R1 site—via salt bridges, validating cross-species receptor conservation [8]. These findings cemented umami peptides as functional probes for taste receptor mechanistics.

Comprehensive List of Umami Peptides Mentioned

Peptide SequenceSource
Lys-Gly-Asp-Glu-Glu-Ser-Leu-AlaBeef
Glu-Glu-ValFermented sea bass
Asp-Asp-Leu-Thr-Val-ThrFermented sea bass
Ala-Glu-GluSynthetic tripeptides
Glu-Ala-SerSoy sauce
Gly-Val-Asn-Ala-Met-Leu-Arg-LysPork bone
Ala-Pro-Glu-Glu-His-ProYellowfin tuna
Leu-Thr-Gly-Asp-GluPigeon meat
Asp-Asp-Asp-Tyr-Trp-GluPork bone

Properties

CAS Number

73984-05-1

Product Name

Delicious peptide

IUPAC Name

(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C34H57N9O16

Molecular Weight

847.9 g/mol

InChI

InChI=1S/C34H57N9O16/c1-16(2)12-21(31(55)38-17(3)34(58)59)42-33(57)23(15-44)43-30(54)20(8-10-26(48)49)40-29(53)19(7-9-25(46)47)41-32(56)22(13-27(50)51)39-24(45)14-37-28(52)18(36)6-4-5-11-35/h16-23,44H,4-15,35-36H2,1-3H3,(H,37,52)(H,38,55)(H,39,45)(H,40,53)(H,41,56)(H,42,57)(H,43,54)(H,46,47)(H,48,49)(H,50,51)(H,58,59)/t17-,18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

JYGRAOYMDDFOSM-FQJIPJFPSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N

Solubility

Soluble in DMSO

Synonyms

delicious peptide
Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala
lysyl-glycyl-aspartyl-glutamyl-glutamyl-seryl-leucyl-alanine

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N

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